2-Benzoxazolamine, N-[[4-(dimethylamino)phenyl]methylene]-
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Overview
Description
2-Benzoxazolamine, N-[[4-(dimethylamino)phenyl]methylene]- is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolamine, N-[[4-(dimethylamino)phenyl]methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by refluxing the appropriate aldehyde with 2-aminophenol in the presence of a base such as piperidine . The reaction conditions often include a solvent like methanol and a temperature range of 30°C to 50°C to optimize the crystallization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Benzoxazolamine, N-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
2-Benzoxazolamine, N-[[4-(dimethylamino)phenyl]methylene]- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzoxazolamine, N-[[4-(dimethylamino)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This interaction can lead to various biological responses, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzoxazolamine, N-[[4-(dimethylamino)phenyl]methylene]- include:
Benzoxazole derivatives: Compounds with similar benzoxazole rings but different substituents.
Phenylmethylene derivatives: Compounds with similar phenylmethylene groups but different heterocyclic rings.
Uniqueness
The uniqueness of 2-Benzoxazolamine, N-[[4-(dimethylamino)phenyl]methylene]- lies in its specific combination of the benzoxazole ring and the dimethylaminophenylmethylene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61820-59-5 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-yliminomethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H15N3O/c1-19(2)13-9-7-12(8-10-13)11-17-16-18-14-5-3-4-6-15(14)20-16/h3-11H,1-2H3 |
InChI Key |
FSLUOLZRYLCPPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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